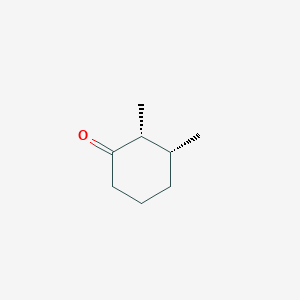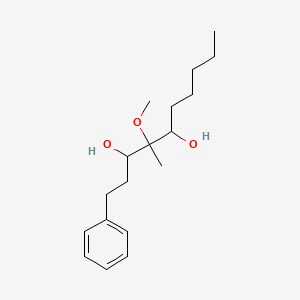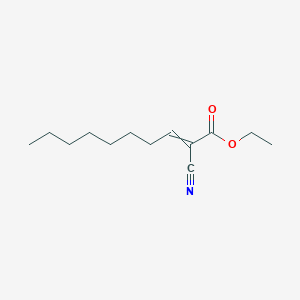![molecular formula C15H23NOS B12553909 4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine CAS No. 146441-08-9](/img/structure/B12553909.png)
4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine is a chemical compound with the molecular formula C15H21NO2S. It is known for its applications as a photoinitiator, particularly in the field of UV-curable coatings and inks . The compound is characterized by its morpholine ring, which is substituted with a 2-methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with 2-methylpropan-2-amine in the presence of a catalyst . The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired morpholine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide form.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted morpholine derivatives .
Applications De Recherche Scientifique
4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine as a photoinitiator involves the absorption of UV light, leading to the formation of reactive species such as free radicals . These reactive species initiate the polymerization of monomers, resulting in the formation of cross-linked polymer networks. The molecular targets include the double bonds in the monomers, and the pathways involved are primarily radical polymerization mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one
- 2-Methyl-4’-(methylthio)-2-morpholinopropiophenone
Uniqueness
4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct photoinitiating properties. Its ability to efficiently absorb UV light and generate reactive species makes it particularly valuable in applications requiring rapid curing and high-performance coatings .
Propriétés
Numéro CAS |
146441-08-9 |
|---|---|
Formule moléculaire |
C15H23NOS |
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
4-[2-methyl-1-(4-methylsulfanylphenyl)propan-2-yl]morpholine |
InChI |
InChI=1S/C15H23NOS/c1-15(2,16-8-10-17-11-9-16)12-13-4-6-14(18-3)7-5-13/h4-7H,8-12H2,1-3H3 |
Clé InChI |
PTKHNBWCIHXVFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=C(C=C1)SC)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


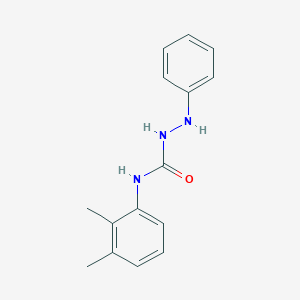

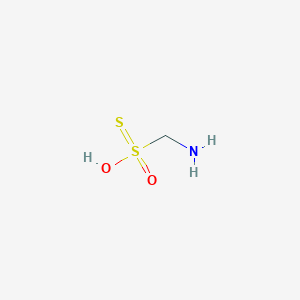
![(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole](/img/structure/B12553865.png)
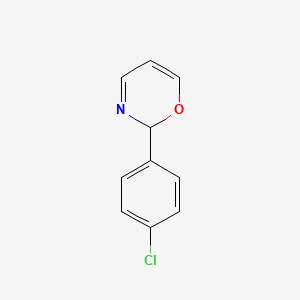
![2-[(4-Chlorohex-3-en-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12553886.png)

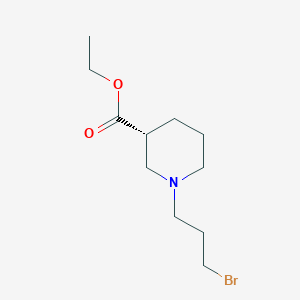
![Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]-](/img/structure/B12553895.png)


